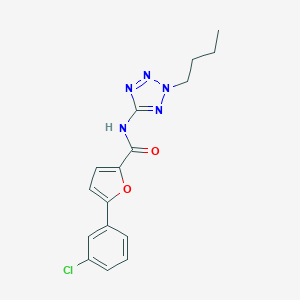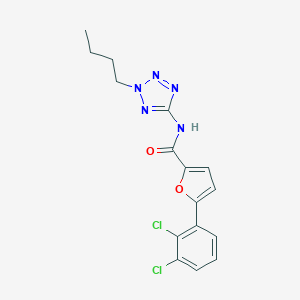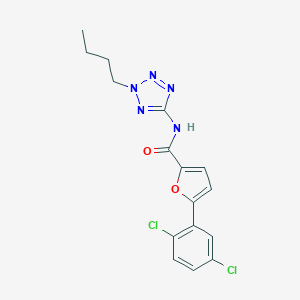![molecular formula C20H23BrFN5O2S B283316 N-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine](/img/structure/B283316.png)
N-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BMS-986205 and is a small molecule inhibitor of TGF-β receptor.
Mécanisme D'action
The mechanism of action of N-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine involves the inhibition of TGF-β receptor. TGF-β is a cytokine that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. The binding of TGF-β to its receptor activates downstream signaling pathways that regulate these cellular processes. N-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine inhibits the TGF-β receptor, thereby blocking the downstream signaling pathways and preventing the development and progression of cancer.
Biochemical and Physiological Effects:
N-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been found to induce apoptosis in cancer cells, which is a process of programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine in lab experiments is its specificity towards TGF-β receptor. This compound selectively inhibits TGF-β receptor without affecting other signaling pathways, making it an ideal candidate for studying the role of TGF-β in various cellular processes. However, one of the limitations of using this compound is its potential toxicity. It has been found to have toxic effects on normal cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on N-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine. One of the major directions is the development of more potent and selective inhibitors of TGF-β receptor. Additionally, the role of TGF-β in various cellular processes and its potential as a therapeutic target for various diseases can be further explored using this compound. Finally, the potential of N-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine as a diagnostic tool for cancer can also be investigated in future studies.
Conclusion:
N-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine is a promising compound with potential applications in various fields of scientific research. Its specificity towards TGF-β receptor and its ability to inhibit the development and progression of cancer make it an ideal candidate for further studies. However, its potential toxicity and limitations in lab experiments must also be considered. Future research on this compound can provide valuable insights into the role of TGF-β in various cellular processes and its potential as a therapeutic target for various diseases.
Méthodes De Synthèse
The synthesis of N-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine involves several steps. The synthesis begins with the preparation of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde, which is then reacted with 2-fluorobenzyl bromide to form 3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde. The next step involves the reaction of 3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde with 2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethylamine to form N-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine.
Applications De Recherche Scientifique
N-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the treatment of cancer. It has been found that N-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine inhibits the TGF-β receptor, which plays a crucial role in the development and progression of cancer.
Propriétés
Formule moléculaire |
C20H23BrFN5O2S |
|---|---|
Poids moléculaire |
496.4 g/mol |
Nom IUPAC |
N-[[3-bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C20H23BrFN5O2S/c1-3-28-18-11-14(12-23-8-9-30-20-24-25-26-27(20)2)10-16(21)19(18)29-13-15-6-4-5-7-17(15)22/h4-7,10-11,23H,3,8-9,12-13H2,1-2H3 |
Clé InChI |
GVTRMONEEFLKOO-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNCCSC2=NN=NN2C)Br)OCC3=CC=CC=C3F |
SMILES canonique |
CCOC1=C(C(=CC(=C1)CNCCSC2=NN=NN2C)Br)OCC3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-N-[2-(4-mesylpiperazino)phenyl]-2-furamide](/img/structure/B283234.png)
![N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]acetamide](/img/structure/B283235.png)
![N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]acetamide](/img/structure/B283236.png)
![N-cyclohexyl-2-(2-ethoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B283240.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B283241.png)



![4-{[2-(Benzyloxy)-5-chlorobenzyl]amino}benzenesulfonamide](/img/structure/B283250.png)
![4-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B283251.png)
![N-{2-[(2-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B283252.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B283253.png)
![4-amino-N-[2-({3-[(4-chlorobenzyl)oxy]benzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B283256.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B283258.png)